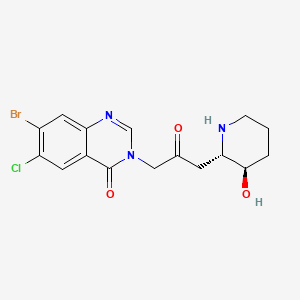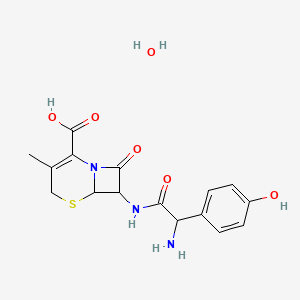
Betaxolol hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaxolol hydrochloride monohydrate is a cardioselective beta-1-adrenergic antagonist. It is primarily used in the management of hypertension and elevated intraocular pressure, particularly in conditions such as glaucoma . This compound is known for its high selectivity towards beta-1 receptors, which are predominantly found in cardiac tissue, making it an effective agent in reducing heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betaxolol hydrochloride monohydrate is synthesized through a multi-step process. The synthesis typically involves the reaction of 4-(2-cyclopropylmethoxy)ethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield betaxolol. The final step involves the conversion of betaxolol to its hydrochloride monohydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are carried out in specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Betaxolol hydrochloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: Betaxolol can be oxidized using reagents like sodium periodate, which leads to the formation of formaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl group on the propanol moiety.
Common Reagents and Conditions:
Oxidation: Sodium periodate in an aqueous medium.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formaldehyde and other oxidized derivatives.
Substitution: Substituted betaxolol derivatives depending on the nucleophile used.
Scientific Research Applications
Betaxolol hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively researched for its therapeutic effects in treating hypertension, glaucoma, and other cardiovascular conditions
Mechanism of Action
Betaxolol hydrochloride monohydrate exerts its effects by selectively blocking beta-1-adrenergic receptors in the heart and vascular smooth muscle. This blockade prevents the binding of catecholamines, such as epinephrine, to these receptors, leading to a reduction in heart rate, cardiac output, and blood pressure . Additionally, in the eye, it reduces intraocular pressure by decreasing the production of aqueous humor .
Comparison with Similar Compounds
Atenolol: Similar in action but less lipid-soluble, leading to fewer central nervous system side effects.
Uniqueness of Betaxolol Hydrochloride Monohydrate: this compound is unique due to its high selectivity for beta-1 receptors, which minimizes the risk of bronchospasm and other side effects associated with non-selective beta-blockers . Its long half-life allows for once-daily dosing, improving patient compliance .
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH.H2O/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUCUHZTWXARFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B7887516.png)



![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)



![3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)


